molecular formula C7H4ClN3O2 B2884284 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1030019-33-0

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2884284
CAS No.: 1030019-33-0
M. Wt: 197.58
InChI Key: BHZYOQSUEKXHBW-UHFFFAOYSA-N
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Description

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C7H4ClN3O2 It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 5-chloropyrazole with ethyl 3-oxobutanoate under suitable conditions. The reaction proceeds through several steps, including cyclization and chlorination, to yield the desired product . The reaction conditions often involve the use of acetic acid and trifluoroacetic acid as promoters at temperatures ranging from 80°C to 140°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.

Mechanism of Action

The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a moderate inhibitor of PI3K δ, with an IC50 value of 475 nM . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-4(7(12)13)10-6-1-2-9-11(5)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZYOQSUEKXHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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